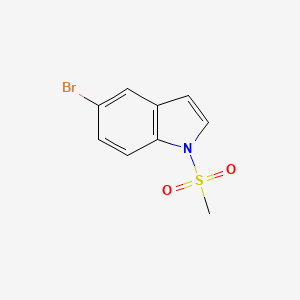
5-Bromo-1-(methanesulfonyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(methylsulfonyl)-1H-indole: is a chemical compound with the molecular formula C9H10BrNO2S. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 5-position and a methylsulfonyl group at the 1-position makes this compound unique and of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-bromo-1-(methylsulfonyl)-1H-indole typically involves the bromination of 1-(methylsulfonyl)indole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods:
Industrial production of 5-bromo-1-(methylsulfonyl)-1H-indole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indole derivatives.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products:
- Substituted indole derivatives
- Sulfone derivatives
- Reduced indole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
5-Bromo-1-(methylsulfonyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the biological activity and potential therapeutic applications of indole-based compounds.
Medicine:
The compound has potential applications in medicinal chemistry for the development of new drugs. Indole derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry:
In the industrial sector, 5-bromo-1-(methylsulfonyl)-1H-indole is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating compounds with specific properties.
Wirkmechanismus
The mechanism of action of 5-bromo-1-(methylsulfonyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and methylsulfonyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
5-Bromoindole: Lacks the methylsulfonyl group, making it less polar and potentially less reactive in certain chemical reactions.
1-Methylsulfonylindole: Lacks the bromine atom, which may reduce its reactivity in nucleophilic substitution reactions.
5-Bromo-1-(methylsulfonyl)-1H-indazole: Similar structure but with an indazole core, which can lead to different chemical and biological properties.
Uniqueness:
5-Bromo-1-(methylsulfonyl)-1H-indole is unique due to the presence of both the bromine atom and the methylsulfonyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88131-63-9 |
|---|---|
Molekularformel |
C9H8BrNO2S |
Molekulargewicht |
274.14 g/mol |
IUPAC-Name |
5-bromo-1-methylsulfonylindole |
InChI |
InChI=1S/C9H8BrNO2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 |
InChI-Schlüssel |
ANGFROUEJUNMMP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1C=CC2=C1C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


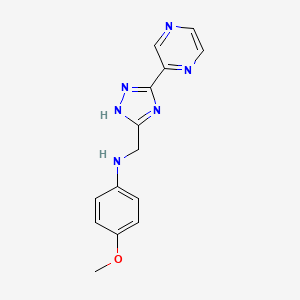
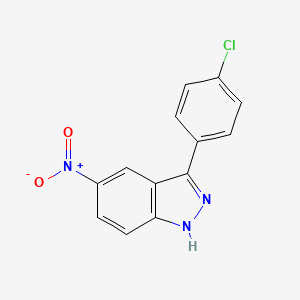
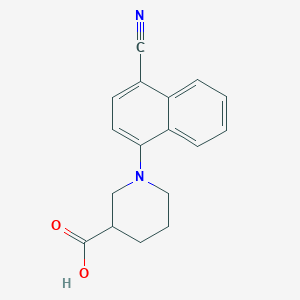

![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)

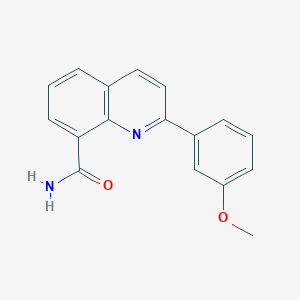

![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
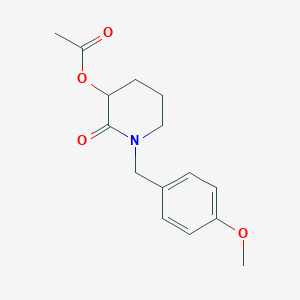
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)
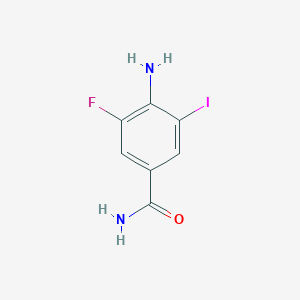

![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)
